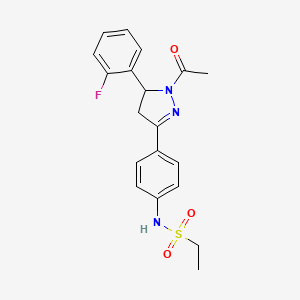![molecular formula C15H17N3O3 B6418112 6-(2-hydroxyethyl)-4-(4-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930664-86-1](/img/structure/B6418112.png)
6-(2-hydroxyethyl)-4-(4-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Hydroxyethyl)-4-(4-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound of considerable interest due to its unique structure and diverse potential applications. This compound belongs to the class of pyrrolopyrimidinediones, which are known for their biological and pharmacological activities.
准备方法
The synthesis of 6-(2-hydroxyethyl)-4-(4-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be achieved through several synthetic routes:
Synthetic Routes and Reaction Conditions: : One common method involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form an intermediate pyrrolopyrimidine. This intermediate then undergoes a series of reactions, including hydrolysis and cyclization, to yield the final product. Key conditions include moderate temperatures (typically around 80-100°C) and the use of appropriate solvents like ethanol or acetonitrile.
Industrial Production Methods: : Industrially, this compound can be synthesized using continuous flow chemistry to streamline the multi-step process, enhancing yield and reducing waste. Automation and catalytic processes play crucial roles in scaling up the synthesis while maintaining the purity of the final product.
化学反应分析
6-(2-Hydroxyethyl)-4-(4-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione undergoes a variety of chemical reactions:
Types of Reactions: : This compound can participate in oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Oxidation can be performed using reagents like potassium permanganate or hydrogen peroxide, typically under acidic conditions. Reduction reactions may involve hydrides such as sodium borohydride. Substitution reactions can occur under mild to moderate basic conditions, often using nucleophiles like alkoxides or amines.
Major Products Formed: : Oxidation of the compound can yield ketones or carboxylic acids, while reduction might produce alcohols. Substitution reactions often result in the formation of ethers or amines, depending on the nucleophile used.
科学研究应用
The compound 6-(2-hydroxyethyl)-4-(4-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione finds applications across several fields:
Chemistry: : It is used as a building block in organic synthesis due to its versatile reactive sites.
Biology: : The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation, making it a candidate for drug discovery.
Medicine: : Preliminary studies suggest its potential in developing therapeutic agents, particularly in areas like oncology and neurology.
Industry: : It may be used in the manufacturing of specialty chemicals and advanced materials due to its unique structural properties.
作用机制
The mechanism of action of 6-(2-hydroxyethyl)-4-(4-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves interactions with specific molecular targets:
Molecular Targets and Pathways: : It interacts with various enzymes and receptors, altering their activity. This can lead to modulation of biochemical pathways, such as those involved in cell signaling and metabolism.
Pathways Involved: : The compound may influence pathways like the MAPK/ERK pathway in cancer cells or the GABAergic signaling in neurological disorders, contributing to its therapeutic effects.
相似化合物的比较
Compared to other pyrrolopyrimidinediones, 6-(2-hydroxyethyl)-4-(4-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione stands out due to its specific substituents, which confer unique properties:
Similar Compounds: : Compounds such as 4-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[3,4-d]pyrimidine-2,5-dione and 4-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[3,4-d]pyrimidine-2,5-dione.
Highlighting Uniqueness: : The presence of the 2-hydroxyethyl and 4-methylphenyl groups in the compound increases its solubility and potential biological activity, making it a versatile candidate for further research.
There you have it: a deep dive into the world of this compound. Intriguing stuff, eh?
属性
IUPAC Name |
6-(2-hydroxyethyl)-4-(4-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-9-2-4-10(5-3-9)13-12-11(16-15(21)17-13)8-18(6-7-19)14(12)20/h2-5,13,19H,6-8H2,1H3,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNHURLQMZGTRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCO)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
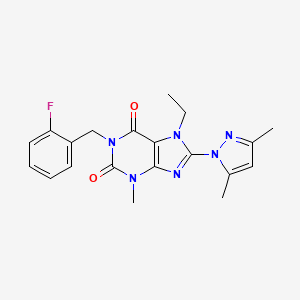
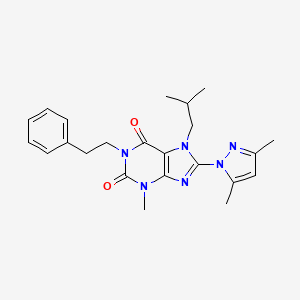
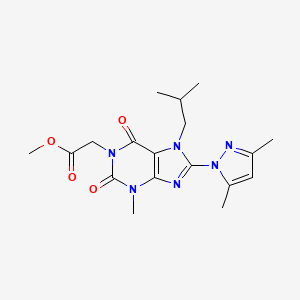
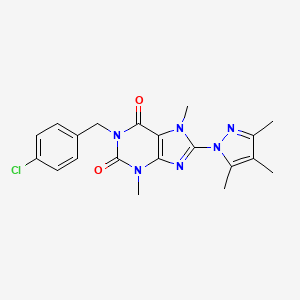
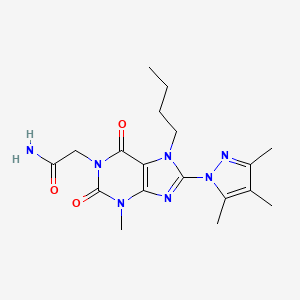
![4-(4-chlorophenyl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418077.png)
![N-{3-[4-(dimethylamino)phenyl]propyl}thiophene-2-carboxamide](/img/structure/B6418090.png)
![N4-(4-fluorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine](/img/structure/B6418101.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6418109.png)
![5-(5-Methyl-2H-pyrazol-3-yl)-3-p-tolyl-[1,2,4]oxadiazole](/img/structure/B6418115.png)
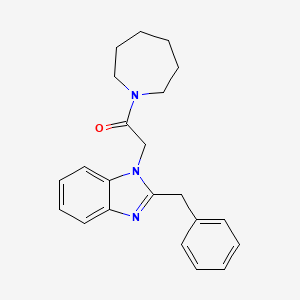
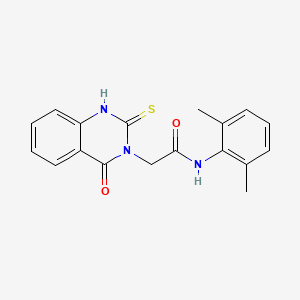
![1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one](/img/structure/B6418144.png)
